molecular formula C19H15BrFNO4S B2956395 N-(4-bromo-2-fluorophenyl)-4-(2-methoxyphenoxy)benzenesulfonamide CAS No. 690960-05-5

N-(4-bromo-2-fluorophenyl)-4-(2-methoxyphenoxy)benzenesulfonamide

Cat. No.: B2956395
CAS No.: 690960-05-5
M. Wt: 452.29
InChI Key: WZYIGMGPJHEIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-4-(2-methoxyphenoxy)benzenesulfonamide is a benzenesulfonamide derivative featuring a 4-bromo-2-fluorophenyl group attached to the sulfonamide nitrogen and a 4-(2-methoxyphenoxy) substituent on the benzene ring. Its molecular formula is C₁₉H₁₄BrFNO₄S (calculated molecular weight: 459.29 g/mol). This compound belongs to a class of sulfonamides known for their diverse pharmacological activities, including antimicrobial, anticancer, and receptor antagonism properties .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-(2-methoxyphenoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrFNO4S/c1-25-18-4-2-3-5-19(18)26-14-7-9-15(10-8-14)27(23,24)22-17-11-6-13(20)12-16(17)21/h2-12,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYIGMGPJHEIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-fluorophenyl)-4-(2-methoxyphenoxy)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H12BrFNO3S
  • Molecular Weight : 349.21 g/mol
  • CAS Number : 105942-08-3
  • Chemical Structure : The compound features a sulfonamide group attached to a biphenyl structure, which is significant for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : The compound has shown potential as an inhibitor of PTPs, which are critical in regulating cellular signaling pathways. Inhibiting these enzymes can lead to enhanced insulin signaling and improved glucose metabolism, making it a candidate for diabetes treatment .
  • Anticancer Activity : Preliminary studies suggest that similar sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Case Studies

  • Diabetes Model : In a study involving diabetic mouse models, compounds structurally related to this compound improved insulin sensitivity and glucose tolerance. This was linked to the modulation of gene expression related to insulin signaling pathways, such as IRS1 and PPAR-α .
  • Cancer Cell Lines : A series of experiments on breast cancer cell lines showed that sulfonamide derivatives could reduce cell viability significantly at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways leading to apoptosis, highlighting the compound's potential as an anticancer agent .
  • Inflammation Studies : In vitro studies demonstrated that related compounds could inhibit the production of TNF-α and IL-6 in macrophages, suggesting their role in reducing inflammation and providing a basis for further exploration in chronic inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
PTP InhibitionEnhanced insulin signaling
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduced cytokine levels

Table 2: Related Compounds and Their Activities

Compound NameActivity TypeIC50 (µM)
4-Bromo-N-(4-fluorophenyl)benzenesulfonamidePTP Inhibition0.68
N-benzyl-N-(2-hydroxy-2-phenylethyl)-sulfonamideInsulin Sensitization5.0
4-Bromo-3-carboxymethoxy-thiopheneAnticancer0.72

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structure combines a halogenated aryl group (4-bromo-2-fluorophenyl) and a methoxyphenoxy group, both of which influence its physicochemical and biological properties. Key structural analogs include:

Compound Name Structural Features Key Differences Reference
Bosentan Monohydrate 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]benzenesulfonamide Contains pyrimidinyl and hydroxyethoxy groups; approved endothelin receptor antagonist
N-(4-Bromophenyl)benzenesulfonamide Simple bromophenyl-sulfonamide Lacks methoxyphenoxy and fluorine substituents
4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide Di-bromo and nitro substituents Nitro group enhances electrophilicity; no methoxy or fluorine
N-(2-Bromophenyl)-4-methylbenzenesulfonamide Methyl and bromo substituents Simpler substituent profile; lacks methoxyphenoxy
Bosentan Related Compound B 4-tert-butyl-N-[6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide Shares 2-methoxyphenoxy group; bipyrimidinyl core

Key Observations :

  • Halogenation : Bromine and fluorine substituents enhance lipophilicity and metabolic stability, as seen in bosentan derivatives .

Comparison of Yields and Purity :

  • Bosentan intermediates (e.g., BO-3) achieve >90% purity via UHPLC .
  • Brominated analogs () report yields of 70–85% with characterization by NMR and IR .

Key Trends :

  • Antimicrobial Activity : Electron-withdrawing groups (e.g., nitro, bromo) enhance microbial target binding .
  • Anticancer Potential: Methoxyphenoxy and halogenated groups correlate with improved cytotoxicity .
Physicochemical Properties

Melting Points and Solubility :

  • Bosentan monohydrate: Melting point 125–127°C; soluble in methanol .
  • N-(4-Bromophenyl)benzenesulfonamide: MP 165–167°C; low aqueous solubility .
  • Target Compound (predicted): Higher lipophilicity (LogP ~3.5) due to bromo/fluoro substituents.

Spectroscopic Data :

  • IR: Sulfonamide S=O stretches at 1150–1350 cm⁻¹ .
  • ¹H NMR: Methoxy protons resonate at δ 3.8–4.0 ppm; aromatic protons split due to substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.